2-[2-(benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
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Overview
Description
2-[2-(benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a complex organic compound that features a combination of aromatic, ether, ester, and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves multiple steps:
Formation of the benzyloxyethoxy group: This can be achieved by reacting benzyl alcohol with ethylene oxide under basic conditions to form 2-(benzyloxy)ethanol. This intermediate is then reacted with ethylene oxide again to form 2-[2-(benzyloxy)ethoxy]ethanol.
Synthesis of the thiazole ring: The thiazole ring can be synthesized by reacting 2-chloroacetyl chloride with thiourea under acidic conditions to form 2-chloro-1,3-thiazole.
Formation of the ester: The final step involves the esterification of 2-[2-(benzyloxy)ethoxy]ethanol with 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiazole ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-(benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be explored for its potential as a bioactive molecule. The thiazole ring is a common motif in many biologically active compounds, and the presence of the difluoroacetate group could enhance its biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The thiazole ring is found in many pharmaceuticals, and the difluoroacetate group could improve the compound’s pharmacokinetic properties.
Industry
In industry, this compound could be used in the development of new materials. The combination of aromatic, ether, ester, and thiazole groups could impart unique properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 2-[2-(benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The thiazole ring could bind to active sites, while the difluoroacetate group could enhance binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid: This compound lacks the benzyloxyethoxy group but shares the thiazole and difluoroacetate moieties.
2-[2-(benzyloxy)ethoxy]ethanol: This compound lacks the thiazole and difluoroacetate groups but shares the benzyloxyethoxy moiety.
Uniqueness
2-[2-(benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is unique due to its combination of functional groups. The presence of both the thiazole ring and the difluoroacetate group could impart unique chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
2742659-20-5 |
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Molecular Formula |
C16H16ClF2NO4S |
Molecular Weight |
391.8 |
Purity |
95 |
Origin of Product |
United States |
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